1,1,2,2,3,3-Hexamethylcyclohexane
Description
Significance in Contemporary Organic Chemistry Research
Highly substituted cyclohexanes are a class of organic molecules that hold considerable importance in modern chemical research. The cyclohexane (B81311) ring, with its characteristic puckered "chair" and "boat" conformations, serves as a fundamental structural motif in a vast array of natural products and synthetic compounds. The study of substituted cyclohexanes is crucial for understanding the interplay of steric and electronic effects that govern molecular shape and reactivity.
The arrangement of substituent groups on the cyclohexane ring dictates the molecule's preferred conformation. Substituents can occupy either axial positions (pointing up or down, parallel to the ring's axis) or equatorial positions (pointing out from the "equator" of the ring). Generally, bulky substituents favor the more spacious equatorial positions to minimize steric strain arising from 1,3-diaxial interactions—repulsive forces between an axial substituent and other axial groups on the same side of the ring. utexas.edusapub.org The study of these conformational preferences is fundamental to stereochemistry and has profound implications for drug design, materials science, and asymmetric synthesis.
Academic Context of 1,1,2,2,3,3-Hexamethylcyclohexane Studies
While the broader family of substituted cyclohexanes has been extensively studied, this compound remains a compound of primarily theoretical interest. A thorough review of scientific literature reveals a notable absence of detailed experimental studies on this specific isomer. Its academic context is therefore defined more by its potential as a model for exploring extreme steric congestion rather than by a body of existing research.
The unique substitution pattern of this compound, with three pairs of geminal dimethyl groups on adjacent carbons, presents a fascinating case for conformational analysis. The high degree of substitution would be expected to result in significant steric strain, making the molecule a compelling subject for computational and theoretical chemists to model and predict its properties, such as the energy barriers for ring inversion and the preferred chair or non-chair conformations.
Due to the extreme steric hindrance that would be present, the synthesis of this compound is presumed to be challenging. Standard alkylation methods would likely be inefficient due to the difficulty of introducing multiple methyl groups in such close proximity on the cyclohexane ring.
Physicochemical and Conformational Data
Given the lack of specific experimental research, a detailed data table of research findings for this compound cannot be compiled. However, some basic properties can be listed, and a theoretical conformational analysis can be presented.
Table 1: Basic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ | smolecule.com |
| Molecular Weight | 168.32 g/mol | smolecule.com |
| CAS Number | 51345-51-8 | smolecule.com |
Theoretical Conformational Analysis
The conformational analysis of this compound is dominated by the steric interactions of its six methyl groups. In a standard chair conformation, each carbon atom has one axial and one equatorial position.
Chair Conformation: For the carbon atoms at positions 1, 2, and 3, each bears two methyl groups. In any chair conformation, one of these methyl groups must be in an axial position, and the other in an equatorial position. This would lead to a minimum of three axial methyl groups.
Steric Strain: The presence of multiple axial methyl groups would introduce severe 1,3-diaxial interactions, leading to significant steric strain. Furthermore, the adjacent geminal dimethyl groups would experience substantial gauche interactions. These combined steric pressures would likely destabilize the classic chair conformation.
Non-Chair Conformations: It is highly probable that to alleviate this extreme steric strain, this compound would adopt a non-chair conformation, such as a twist-boat or a more distorted geometry. Such conformations can often better accommodate bulky substituents by moving them into positions that minimize close contacts. However, without specific computational or experimental studies, the exact preferred conformation remains a matter of speculation.
The study of such sterically congested molecules, even if only theoretical at present, pushes the boundaries of our understanding of molecular structure and stability.
Structure
3D Structure
Properties
CAS No. |
51345-51-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3,4)12(10,5)6/h7-9H2,1-6H3 |
InChI Key |
OKDCYQXBGGJTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1(C)C)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Highly Substituted Cyclohexanes
General Principles in Synthesizing Polyalkylated Cyclohexanes
The construction of polyalkylated cyclohexane (B81311) rings is a fundamental pursuit in organic synthesis, driven by the prevalence of this structural motif in numerous natural products and pharmaceutically active compounds. The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers.
Key synthetic strategies often involve:
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings with a high degree of stereocontrol. By choosing appropriately substituted dienes and dienophiles, complex substitution patterns can be achieved in a single step.
Tandem Reactions: Organocatalytic domino or cascade reactions have emerged as an efficient method for constructing polysubstituted cyclohexanes. nih.gov These reactions can create multiple stereogenic centers in a one-pot procedure, often with high yields and excellent stereoselectivities. nih.gov For instance, a Michael-Michael-1,2-addition sequence can yield fully substituted cyclohexanes with five contiguous stereocenters. nih.gov
Hydrogenation of Aromatic Precursors: The selective hydrogenation of substituted aromatic compounds provides another route to polyalkylated cyclohexanes. researchgate.net This method's effectiveness often depends on the choice of catalyst and reaction conditions to achieve the desired degree of saturation without cleaving other functional groups. researchgate.net Rhodium-based catalysts, for example, have shown promise in the selective hydrogenation of aromatic ketones to their corresponding cyclohexane derivatives. researchgate.net
The inherent strain in some polysubstituted systems can also be a driving force or a complicating factor in their synthesis. For instance, while cyclopentanes and cyclohexanes generally have low ring strain, the introduction of multiple bulky substituents can lead to significant steric interactions. youtube.com
Approaches to Hexamethylcyclohexane and Analogous Derivatives
The synthesis of 1,1,2,2,3,3-hexamethylcyclohexane is not explicitly detailed in readily available literature, likely due to the extreme steric hindrance that would be present in such a molecule. However, general methods for preparing highly methylated cyclohexanes can be inferred from related syntheses.
Potential synthetic routes could include:
Exhaustive Methylation: A plausible, albeit challenging, approach would be the exhaustive methylation of a suitable cyclohexane precursor. This would likely involve strong bases and a methylating agent like methyl iodide. However, achieving complete methylation at adjacent, sterically hindered positions would be difficult.
Hydrogenation of a Hexamethylbenzene (B147005) Precursor: The hydrogenation of hexamethylbenzene (durene) over a suitable catalyst could theoretically yield various isomers of hexamethylcyclohexane. Controlling the stereochemistry of the methyl groups during this process would be a significant hurdle.
Cycloaddition Strategies: A [2+2+2] cycloaddition reaction, a method used to create polysubstituted cyclohexanes, could potentially be adapted. google.com This would require the carefully designed trimerization of a substituted acetylene (B1199291) or a related precursor.
While the specific synthesis of this compound is not well-documented, the synthesis of other polysubstituted cyclohexanes provides a framework for how such a synthesis might be approached. For example, the synthesis of 1,2,3,4,5,6-hexamethylcyclohexane has been discussed in the context of its different conformations with axial and equatorial methyl groups. vaia.com
Strategies for Functionalization and Derivatization in Sterically Congested Ring Systems
The functionalization of sterically hindered cyclohexanes, particularly those with multiple alkyl substituents, presents a significant challenge due to the reduced accessibility of C-H bonds. researchgate.net Traditional methods often lack the selectivity required to modify a specific position without affecting others.
Modern approaches to this problem include:
Catalyst-Controlled C-H Functionalization: This strategy utilizes catalysts to overcome the inherent reactivity preferences of the substrate. nih.gov By carefully designing the catalyst, it is possible to direct functionalization to specific, otherwise unreactive, C-H bonds. nih.gov For instance, rhodium catalysts have been used for the site- and stereoselective desymmetrization of substituted cyclohexanes. researchgate.net
Directed C-H Activation: This method involves the use of a directing group that positions a catalyst in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. While powerful, this approach is often limited to the functionalization of sites proximal to the directing group. researchgate.net
Radical-Based Reactions: Halogenation under UV light or heat can introduce functionality onto a sterically hindered cyclohexane ring. smolecule.com This method, however, often suffers from a lack of selectivity.
The steric bulk of the substituents plays a crucial role in determining the feasibility and outcome of these reactions. For highly congested molecules like this compound, any successful functionalization strategy would need to overcome significant steric hindrance to access the cyclohexane ring.
Advanced Conformational Analysis of 1,1,2,2,3,3 Hexamethylcyclohexane Isomers
Theoretical Foundations of Cyclohexane (B81311) Conformations
The understanding of the three-dimensional structure of cyclic molecules has evolved significantly from early, simplified models to more sophisticated theories that accurately describe their behavior.
Baeyer's Strain Theory and its Historical Context for Cyclic Systems
In 1885, Adolf von Baeyer proposed a theory to explain the relative stabilities of cyclic alkanes. youtube.comyoutube.com His theory was predicated on the assumption that cycloalkane rings are planar polygons. youtube.com Baeyer postulated that any deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°, characteristic of sp³-hybridized carbon atoms, would induce a state of internal strain, which he termed "angle strain." youtube.comyoutube.com According to this model, cyclopentane (B165970), with an internal angle of 108° in a planar pentagon, should have the least amount of angle strain and therefore be the most stable cycloalkane. youtube.com In contrast, cyclohexane, if planar, would have bond angles of 120°, leading to a significant deviation and consequently, considerable angle strain. libretexts.org
Baeyer's theory was partially successful, correctly predicting the higher reactivity of smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) due to severe angle strain. youtube.comslideshare.net However, it incorrectly predicted that cyclopentane would be more stable than cyclohexane and that larger rings would be increasingly strained and difficult to synthesize. youtube.comyoutube.com The theory's primary limitation was its rigid assumption of planarity and its failure to account for other sources of strain, such as torsional strain from the eclipsing of bonds. youtube.com
Sachse-Mohr Theory and the Emergence of Puckered Ring Conformations
The limitations of Baeyer's theory were addressed at the turn of the 20th century by Hermann Sachse and later expanded upon by Ernst Mohr. The Sachse-Mohr theory, also known as the "Theory of Strainless Rings," proposed that cyclohexane and larger cyclic systems could adopt non-planar, puckered conformations to relieve angle strain. slideshare.netslideshare.netaskiitians.com By doing so, the carbon atoms within the ring could maintain the ideal tetrahedral bond angle of approximately 109.5°. slideshare.netfirsthope.co.in
Sachse identified two primary strain-free conformations for cyclohexane: the rigid "chair" form and a more flexible "boat" form. askiitians.compharmaguideline.com The chair conformation is the most stable arrangement for cyclohexane, as it eliminates not only angle strain but also torsional strain by ensuring all adjacent C-H and C-C bonds are in a staggered arrangement. utexas.edu The boat conformation is less stable due to torsional strain from eclipsed bonds and a steric interaction between the two "flagpole" hydrogens. libretexts.org This concept of puckered rings was a critical advancement, providing a far more accurate model for the structure and stability of cyclohexane and larger cycloalkanes. slideshare.netfirsthope.co.in
Chair Conformations and Ring Inversion Dynamics
The non-planar nature of cyclohexane gives rise to a dynamic equilibrium between different chair conformations, a process fundamental to its chemistry.
Interconversion Pathways and Energy Barriers in Polysubstituted Cyclohexanes
A key feature of the cyclohexane chair conformation is its ability to undergo a conformational "ring flip" or "ring inversion." masterorganicchemistry.com During this process, one chair conformation converts into another, causing all axial substituents to become equatorial and all equatorial substituents to become axial. masterorganicchemistry.com This interconversion is rapid at room temperature but does not occur in a single step. It proceeds through higher-energy intermediate conformations, including the half-chair and the twist-boat. libretexts.orgmasterorganicchemistry.com
The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com In polysubstituted cyclohexanes, the presence of substituents can influence the energy barrier and the equilibrium between the two chair conformers. The relative stability of the two chair forms is determined by the steric demands of the substituents. Generally, a conformer that places a bulky substituent in the more spacious equatorial position is thermodynamically more stable than the conformer where it occupies the sterically hindered axial position. libretexts.org The energy difference between the two is dictated by steric interactions, most notably 1,3-diaxial interactions. pressbooks.publibretexts.org
Spectroscopic Investigations of Ring Dynamics (e.g., Low-Temperature NMR Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics of ring inversion. At room temperature, the ring flip is so rapid that an NMR spectrometer averages the signals, showing a single peak for all 12 protons of unsubstituted cyclohexane. nih.govyoutube.com
However, at low temperatures, the rate of interconversion slows down significantly. acs.org When the temperature is lowered sufficiently (to around -90 °C for cyclohexane), the ring flip becomes slow on the NMR timescale. acs.org Under these conditions, the axial and equatorial protons are no longer rapidly interconverting and can be resolved as distinct signals in the ¹H NMR spectrum. youtube.com Low-temperature NMR studies allow for the direct observation of individual conformers and the calculation of the energy barrier to inversion and the equilibrium constant between them. nih.govacs.org For instance, studies on cis-1,2-disubstituted cyclohexanes have shown that peak broadening and separation at low temperatures can be used to determine the activation barrier for ring inversion. acs.org
Steric Interactions and Conformational Energetics in Hexamethylcyclohexanes
The conformational analysis of 1,1,2,2,3,3-hexamethylcyclohexane presents a case of extreme steric hindrance. The molecule features six methyl groups crowded onto one half of the cyclohexane ring, with geminal pairs at C1 and C3 and a vicinal pair at C2. This high degree of substitution leads to significant van der Waals strain and dictates a strong preference for conformations that can minimize these repulsive interactions.
In a hypothetical chair conformation, placing the maximum number of methyl groups in equatorial positions is typically favored to avoid 1,3-diaxial interactions. utexas.edu However, in this compound, the sheer number and proximity of the methyl groups ensure that severe steric strain is unavoidable in any chair-like conformation.
A detailed analysis of the potential steric interactions includes:
1,3-Diaxial Interactions: Any methyl group in an axial position will experience strong steric repulsion from other axial substituents or hydrogens on the same face of the ring. libretexts.orgyoutube.com In this molecule, an axial methyl group at C1 would interact with an axial methyl group at C3, leading to a highly unfavorable 1,3-dimethyl-diaxial interaction, which is far more destabilizing than a methyl-hydrogen interaction. utexas.edu
Gauche Interactions: The vicinal methyl groups at C2 are locked in a gauche relationship, similar to the gauche conformer of butane (B89635), introducing steric strain. Furthermore, equatorial methyl groups on adjacent carbons can also lead to significant gauche-type interactions.
Geminal Interactions: The geminal methyl groups at C1, C2, and C3 force the C-C-C bond angle to widen to relieve strain, which can, in turn, distort the rest of the ring from an ideal chair conformation.
Due to these overwhelming steric repulsions, it is highly probable that the this compound molecule will adopt a significantly distorted, non-chair conformation, such as a twist-boat or a more severely deformed structure, to better accommodate the bulky methyl groups. The energy penalty for forcing this many methyl groups into a standard chair geometry would likely be prohibitively high. Computational studies would be required to accurately determine the lowest energy conformation and the energetic landscape of its interconversions.
Axial-Equatorial Preferences and Their Perturbations in Highly Substituted Systems
In cyclohexane systems, substituents can occupy either axial or equatorial positions. Generally, equatorial positions are energetically favored to minimize steric strain. fiveable.me This preference is quantified by A-values, which represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. fiveable.me Larger A-values signify a greater preference for the equatorial position due to increased steric hindrance in the axial position. fiveable.me
For instance, in methylcyclohexane, the equatorial conformer is more stable than the axial conformer. libretexts.orgmasterorganicchemistry.com This is attributed to the 1,3-diaxial interactions experienced by the axial methyl group with the axial hydrogens on the same side of the ring. libretexts.org These interactions are a form of steric strain that destabilizes the axial conformation. The larger the substituent, the more pronounced these steric interactions become, further favoring the equatorial position. libretexts.org
Quantitative Assessment of 1,3-Diaxial Interactions and Gauche Butane Interactions in Sterically Congested Systems
The destabilization of axial substituents is primarily due to 1,3-diaxial interactions, which are steric repulsions between an axial substituent on carbon 1 and the axial hydrogens (or other substituents) on carbons 3 and 5. libretexts.orgnumberanalytics.comnumberanalytics.com These interactions are energetically comparable to gauche butane interactions. libretexts.orgchemistrysteps.com A gauche interaction arises when two larger groups in a Newman projection are separated by a dihedral angle of 60°, introducing steric strain. chemistrysteps.com
In sterically congested systems like the isomers of this compound, the number and magnitude of these interactions dictate the most stable conformation. For example, in cis-1,2-dimethylcyclohexane, both chair conformations have one axial and one equatorial methyl group, leading to 1,3-diaxial interactions for the axial methyl group. libretexts.orglibretexts.org Additionally, there is a gauche interaction between the two adjacent methyl groups. libretexts.orglibretexts.org In contrast, the trans-1,2-dimethylcyclohexane (B1581434) can exist in a diequatorial conformation, which avoids the high energy of 1,3-diaxial interactions but still experiences a gauche interaction between the methyl groups, and a diaxial conformation with significant 1,3-diaxial strain. libretexts.orglibretexts.org The diequatorial conformer is therefore significantly more stable. libretexts.orglibretexts.org
| Interaction Type | Approximate Energy (kJ/mol) | Approximate Energy (kcal/mol) |
| Gauche Butane Interaction | 3.8 | 0.9 |
| 1,3-Diaxial Interaction (CH₃ - H) | 3.8 | 0.9 |
| Total Strain in Axial Methylcyclohexane | 7.6 | 1.8 |
Energetic Profiles of Conformers and Factors Influencing Equilibrium Distribution
The relative energies of different conformers determine their population at equilibrium. wavefun.com This equilibrium is dynamic, with rapid interconversion between chair conformations known as ring flipping. masterorganicchemistry.compressbooks.pub For a monosubstituted cyclohexane, the energy difference (ΔG) between the axial and equatorial conformers dictates the equilibrium constant (K) and, consequently, the percentage of each conformer present. masterorganicchemistry.comlibretexts.org
The equilibrium distribution is significantly influenced by the magnitude of the steric interactions in the less stable conformer. libretexts.org For methylcyclohexane, the equatorial conformer is favored, making up about 95% of the mixture at room temperature. libretexts.orgmasterorganicchemistry.com For bulkier substituents like a t-butyl group, the preference for the equatorial position is even more pronounced, with the equatorial conformer constituting over 99.9% of the equilibrium mixture. libretexts.org
In polysubstituted cyclohexanes, the energetic profile is a cumulative result of all the steric interactions, including 1,3-diaxial and gauche interactions. libretexts.orglibretexts.org The most stable conformer will be the one that minimizes these destabilizing interactions. Computational methods, such as density functional theory (DFT) and molecular mechanics (MMFF), are often employed to calculate the energies of different conformers and predict their relative stabilities and equilibrium distributions. wavefun.comnih.gov These calculations consider all steric and electronic factors to provide a detailed energetic landscape of the molecule.
Stereoisomerism and Relative Stabilities of this compound Isomers
The substitution pattern in this compound gives rise to various stereoisomers, each with unique conformational properties and relative stabilities.
Configurational and Conformational Isomers in Polyalkylated Cyclohexanes
Polyalkylated cyclohexanes can exist as configurational isomers (stereoisomers that cannot be interconverted by rotation about single bonds), such as cis and trans isomers. libretexts.orgspcmc.ac.in These configurational isomers, in turn, have different conformational isomers (conformers) that interconvert through ring flipping. libretexts.orgxmu.edu.cn
For example, disubstituted cyclohexanes like 1,2-dimethylcyclohexane (B31226) exist as cis and trans isomers. libretexts.orglibretexts.org The cis isomer has one axial and one equatorial methyl group in both of its chair conformations, which are of equal energy. libretexts.orglibretexts.org The trans isomer exists as a diequatorial conformer and a diaxial conformer; the diequatorial conformer is significantly more stable. libretexts.org Similarly, 1,3-dimethylcyclohexane (B1346967) also has cis and trans isomers, with the cis isomer having a more stable diequatorial conformation and a less stable diaxial conformation, while the trans isomer has two equivalent conformations, each with one axial and one equatorial methyl group. libretexts.orgspcmc.ac.in The principles of conformational analysis in these simpler systems provide a foundation for understanding the more complex stereoisomerism in this compound.
Influence of Methyl Group Alignment on Molecular Stability and Strain Minimization
The spatial arrangement of the six methyl groups in this compound is the primary determinant of its molecular stability. The molecule will adopt a conformation that minimizes the severe steric strain arising from the numerous methyl groups. This involves minimizing both 1,3-diaxial interactions and gauche butane interactions. numberanalytics.comnumberanalytics.com
Computational and Theoretical Investigations of 1,1,2,2,3,3 Hexamethylcyclohexane
Molecular Mechanics and Empirical Force Field Calculations
Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. gmu.edu It relies on a set of parameters known as a force field (e.g., MMFF94, AMBER) to define the potential energy of a molecule as a sum of individual energy terms. nih.gov These terms include contributions from bond stretching, angle bending, torsional angles (the energy associated with rotation around a bond), and non-bonded van der Waals and electrostatic interactions. gmu.edu By calculating the total steric energy, molecular mechanics can predict the preferred three-dimensional structure of a molecule and its relative stability compared to other isomers.
For any substituted cyclohexane (B81311), the primary conformations of interest are the chair, boat, and twist-boat forms. Molecular mechanics calculations are employed to optimize the geometry of each potential conformer and calculate its associated strain energy. wustl.edu The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium.
In the case of 1,1,2,2,3,3-hexamethylcyclohexane, a chair conformation would be subject to immense steric strain. The geminal methyl groups on carbons 1, 2, and 3 would each have one methyl group forced into a sterically demanding axial-type position and one in an equatorial-type position, although the ring would likely be highly distorted from an ideal chair. The vicinal relationships between methyl groups on adjacent carbons (C1-C2 and C2-C3) introduce numerous severe gauche-butane-type interactions. Furthermore, the proximity of the methyl groups on C1 and C3 would lead to significant 1,3-diaxial-like repulsions. These cumulative repulsive forces are expected to result in a very high total strain energy. mdpi.com Molecular mechanics would quantify this strain by summing the energetic penalties from distorted bond angles, strained bond lengths, unfavorable torsional angles, and direct van der Waals clashes between the hydrogen atoms of the methyl groups.
Table 1: Contributing Factors to Strain Energy in this compound
| Strain Type | Origin in this compound |
| Angle Strain | Deviation of C-C-C bond angles within the cyclohexane ring and C-C-CH₃ angles from their ideal values (e.g., ~109.5°) to relieve steric crowding. |
| Torsional Strain | Eclipsing or near-eclipsing interactions along C-C bonds, particularly between vicinal methyl groups, deviating from the preferred staggered arrangement. |
| Van der Waals Strain | Repulsive interactions between non-bonded atoms in close proximity. This is the dominant factor, arising from severe crowding between geminal and vicinal methyl groups. This includes multiple gauche-butane and 1,3-diaxial-like interactions. |
Cyclohexane rings are not static; they undergo conformational interconversion, most notably the "ring flip" that converts one chair form into another. xmu.edu.cn This process proceeds through higher-energy intermediates, typically involving twist-boat and boat conformations. xmu.edu.cnnih.gov Molecular mechanics can model this entire pathway by systematically changing the molecule's geometry and calculating the energy at each step. The highest point on this energy profile corresponds to the transition state, and the energy difference between the ground state (the stable chair conformer) and the transition state is the activation enthalpy (or activation energy) for the process. nih.gov
For this compound, the activation enthalpy for ring inversion is predicted to be exceptionally high. During the transition from a chair to a boat-like structure, the methyl groups would be forced into even more sterically hindered positions, leading to a massive increase in van der Waals repulsion. The computational modeling of this pathway would precisely identify the transition state structure and quantify the energy barrier. This high barrier would imply that, unlike unsubstituted cyclohexane which interconverts rapidly at room temperature, this compound would be conformationally locked or interconvert extremely slowly.
Table 2: Conceptual Steps in Modeling Conformational Interconversion
| Step | Description | Expected Finding for this compound |
| 1. Identify Minima | Locate the lowest-energy ground state conformer(s) (e.g., distorted chair). | A highly strained, distorted chair conformation. |
| 2. Define Pathway | Define a reaction coordinate for the ring inversion process. | The pathway would involve significant movement of all six methyl groups. |
| 3. Locate Transition State | Search for the highest-energy point along the interconversion pathway. | A structure with extreme steric clash between methyl groups, likely resembling a highly unstable boat or twist-boat form. |
| 4. Calculate Activation Enthalpy | Determine the energy difference between the ground state and the transition state. | An exceptionally large value, indicating a very slow rate of ring inversion. |
Quantum Chemical Calculations (Density Functional Theory, Ab Initio, MP2)
Quantum chemical calculations provide a more fundamental description of molecular systems by solving the Schrödinger equation. mpg.de Methods like Density Functional Theory (DFT), ab initio methods (such as Hartree-Fock), and Møller-Plesset perturbation theory (MP2) explicitly account for the electronic structure of the molecule. mpg.dearxiv.org DFT, in particular, has become a standard tool as it offers a good balance between computational cost and accuracy for many chemical systems. q-chem.comnih.gov These methods are not reliant on pre-defined parameters for specific interactions and can provide deeper insights into bonding, charge distribution, and reactivity.
Quantum chemical calculations are used to find the equilibrium geometries and corresponding energies of molecular conformers. arxiv.org Unlike molecular mechanics, these methods provide a detailed picture of the electron density distribution. For this compound, a DFT or MP2 calculation would optimize the geometry to find the true energetic minimum, accounting for both steric repulsion and the subtle electronic effects that result from it.
The calculations would likely confirm a highly distorted chair-like structure as the energetic minimum. By analyzing the computed electronic structure, one could observe how the electron clouds of the interacting methyl groups are polarized and deformed to minimize their repulsion. The relative energies of other plausible conformers (e.g., a twist-boat) could be calculated with high accuracy, giving a reliable prediction of their populations at thermal equilibrium.
Table 3: Comparison of Computational Approaches
| Method | Conceptual Basis | Primary Output for Energetic Minima |
| Molecular Mechanics (MM) | Classical mechanics; atoms as balls and bonds as springs. Energy based on a parameterized force field. | Steric Energy (a relative measure of strain). |
| Density Functional Theory (DFT) | Quantum mechanics; energy determined as a functional of the electron density. Includes electron correlation effects. | Total Electronic Energy. |
| Ab Initio (MP2) | Quantum mechanics; approximates a solution to the Schrödinger equation from first principles. MP2 includes electron correlation beyond the Hartree-Fock level. | Total Electronic Energy. |
Quantum chemical methods are powerful tools for studying the kinetics of chemical processes, including conformational transitions. nih.gov To determine the activation parameters for the ring inversion of this compound, a computational search for the transition state structure would be performed on the potential energy surface. researchgate.net Once located, a frequency calculation is typically run to confirm it is a true transition state (characterized by a single imaginary frequency).
The electronic energy difference between the ground state and the transition state provides the activation energy. By including thermal and entropic corrections from the frequency calculation, key activation parameters such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. nih.gov For this molecule, these calculations would provide a highly accurate estimate of the kinetic barrier to ring inversion, which is expected to be very large due to the severe steric hindrance in the transition state.
A major advantage of quantum chemical calculations is that the resulting wavefunction or electron density can be analyzed to yield a variety of theoretical descriptors that help interpret chemical phenomena. researchgate.net To understand the extreme steric hindrance in this compound, several analyses could be performed:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, it would show large regions of high (negative) potential around the methyl groups, visually representing the repulsive interactions between their electron clouds.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify steric and electronic interactions. It could be used to measure the repulsive steric exchange energy between the orbitals of adjacent, crowded methyl groups, providing a numerical value for the steric clash.
Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density. It could identify bond paths and critical points that reveal the nature and strength of interatomic interactions, potentially highlighting areas of significant electron density compression due to steric crowding.
These descriptors provide a detailed, quantitative picture of the intramolecular forces that define the structure and stability of this highly congested molecule.
Molecular Symmetry and Graph Theory Applications in Conformational Analysis
The conformational analysis of heavily substituted cyclohexanes, such as this compound, presents significant computational challenges due to the numerous steric interactions. Theoretical and computational methods, particularly those leveraging molecular symmetry and graph theory, provide powerful tools for dissecting this complexity.
Graph theory offers a robust framework for representing molecular structure and symmetry. unipmn.ite-tarjome.com In this context, a molecule can be modeled as a chemical graph where atoms are represented as vertices and chemical bonds as edges. e-tarjome.comgijash.com The symmetry of the graph, explored through its automorphism group, can reveal deep insights into the molecule's own symmetry properties. scispace.com The automorphism group of a graph consists of all permutations of its vertices that preserve the connectivity (adjacency) of the graph. scispace.com
A significant computational investigation into the symmetry of this compound utilized the concept of a Euclidean graph. scispace.com This approach, extending the work of Balasubramanian on other molecules, demonstrates that molecular symmetry groups can be derived from the automorphism groups of edge-weighted Euclidean graphs. scispace.com
The methodology involves several key steps:
Determining Atomic Coordinates: The precise three-dimensional coordinates of the atomic centers of the this compound molecule are first calculated using computational chemistry software, such as the HyperChem package. scispace.com
Constructing the Euclidean Graph: A weighted graph is constructed where the vertices represent the atoms. The weight of an edge between two connected atoms is determined by the Euclidean distance between them. scispace.com
Computing the Automorphism Group: The primary computational task is to find the automorphism group of this Euclidean graph—the set of all permutations that preserve the Euclidean connectivity. scispace.com This group is isomorphic to the permutation-inversion group of the molecule, which describes all feasible symmetry operations, including those for non-rigid molecules. scispace.com
For computational efficiency, the exact Euclidean distances can be mapped to a set of integers, as long as different distances are mapped to different integers. The resulting integer-weighted graph has an identical automorphism group to the original Euclidean graph. scispace.com Researchers have successfully used programs like MATLAB to perform these calculations. scispace.com
This graph-theoretical approach provides an elegant and natural representation of molecular symmetry, translating a complex spatial problem into a discrete mathematical one. scispace.com The analysis of the automorphism group reveals the inherent symmetry of the this compound structure, providing a quantitative basis for understanding its conformational preferences and stability.
Table of Methodological Components for Graph Theory-Based Symmetry Analysis
| Component | Definition in Chemical Graph Theory | Application to this compound |
| Vertex | An element representing an atom in the molecule. e-tarjome.com | Each carbon and hydrogen atom of the molecule. |
| Edge | A connection between two vertices representing a chemical bond. e-tarjome.com | The covalent bonds between the atoms. |
| Euclidean Graph | A weighted graph where edge weights correspond to the Euclidean distances between connected vertices (atoms). scispace.com | Constructed using atomic coordinates from computational chemistry software. scispace.com |
| Adjacency Matrix | A matrix representing the connectivity of the graph, where entries indicate if vertices are connected and can include edge weights. scispace.com | Used to define the connections and distances between atoms in the molecule. |
| Automorphism Group | The group of permutations of the graph's vertices that leave the adjacency matrix unchanged. scispace.com | Calculated to determine the molecular symmetry group of this compound. scispace.com |
In-Depth Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search for detailed spectroscopic data on the chemical compound this compound, it has been determined that there is insufficient publicly available scientific literature to construct a thorough and authoritative article based on the requested outline.
Searches for advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR for stereoisomer analysis and low-temperature NMR for conformational studies, did not yield specific experimental data for this compound. While general principles of these techniques are well-documented for cyclohexane and its various derivatives, specific chemical shifts, coupling constants, and conformational dynamics for this particular highly substituted isomer are not present in the available resources.
Similarly, a review of X-ray crystallography databases and literature revealed no published crystal structure for this compound. Consequently, information regarding its solid-state conformation, precise molecular geometry, intermolecular packing, and the effects of the crystal lattice on its structure could not be obtained.
Finally, detailed experimental data from vibrational spectroscopy, such as specific band assignments from Raman and Infrared (IR) spectra, are also not available for this compound. While theoretical calculations could be performed, the requested article requires a foundation of established research findings.
Due to the absence of this specific empirical data, it is not possible to generate the scientifically accurate and detailed content required for the sections and subsections of the proposed article. The available information is largely centered on other isomers, such as 1,2,3,4,5,6-hexamethylcyclohexane, or provides only general information about the spectroscopic methods themselves.
Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy (Raman and Infrared)
Characterization of Molecular Vibrational Modes and Functional Groups
The identification of functional groups and the characterization of their vibrational modes are fundamental to confirming the structure of 1,1,2,2,3,3-Hexamethylcyclohexane. As a saturated hydrocarbon, its structure is defined by a cyclohexane (B81311) ring fully substituted with methyl groups at the 1, 1, 2, 2, 3, and 3 positions. The primary analytical method for this characterization is infrared (IR) spectroscopy.
This compound is an alkane, and its IR spectrum is expected to show characteristic absorptions for C-H and C-C bond vibrations. The molecule does not possess functional groups like hydroxyl (-OH), carbonyl (C=O), or amino (-NH2), which would give rise to highly characteristic strong absorptions in other regions of the spectrum. wikipedia.org The absence of such bands is a key indicator of its purely hydrocarbon nature. docbrown.info
The vibrational modes for this molecule can be categorized as follows:
C-H Stretching Vibrations : These occur from the methyl (-CH₃) groups. Saturated sp³ C-H bonds typically absorb strongly in the 2850–2960 cm⁻¹ region. docbrown.infolibretexts.org The high density of methyl groups in this compound would lead to a prominent and complex set of bands in this area.
C-H Bending Vibrations : The deformation of C-H bonds in the methyl groups gives rise to absorptions at approximately 1450–1480 cm⁻¹ (asymmetric bending) and 1375 cm⁻¹ (symmetric bending). docbrown.info The presence of geminal dimethyl groups (two methyl groups on the same carbon) can sometimes cause a split in the symmetric bending peak.
The table below summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane (C-H) | Stretching | 2850–2960 | Strong, multiple peaks |
| Methyl (C-H) | Asymmetric Bending | ~1450–1480 | Medium |
| Methyl (C-H) | Symmetric Bending | ~1375 | Medium |
| Alkane (C-C) | Skeletal Vibrations | <1500 | Medium to Weak |
Correlation with Computational Models for Enhanced Structural Insights
To overcome the limitations of experimental data and to gain a deeper understanding of the molecular structure, computational modeling is an indispensable tool. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of molecules like this compound. nih.govgatech.edu
For a sterically hindered molecule such as this, computational models provide several key insights:
Conformational Analysis : The cyclohexane ring can adopt several conformations, with the chair form being the most stable for the parent compound. pearson.com The presence of six bulky methyl groups, including three sets of geminal dimethyl groups, introduces significant steric strain. smolecule.com Computational models can calculate the relative energies of different possible chair and boat conformations to determine the most stable three-dimensional structure.
Prediction of Vibrational Frequencies : Computational software can perform vibrational frequency calculations on the optimized molecular geometry. gatech.eduwisc.edu These calculations produce a theoretical vibrational spectrum, where each peak corresponds to a specific normal mode of vibration. wikipedia.org The predicted frequencies and their intensities can be compared with experimental IR and Raman spectra to validate the structural assignment and to assign specific absorption bands to their corresponding atomic motions. nih.gov
NMR Spectra Simulation : Beyond vibrational spectroscopy, computational models can predict Nuclear Magnetic Resonance (NMR) chemical shifts. carlroth.comsigmaaldrich.com For this compound, the high degree of symmetry would influence the number of unique signals in its ¹H and ¹³C NMR spectra. Due to the rapid chair-flipping at room temperature (on the NMR timescale), cyclohexane shows a single proton signal. docbrown.info Computational models can predict the theoretical chemical shifts, helping to interpret the experimental spectra and confirm the time-averaged molecular symmetry.
The synergy between computational modeling and experimental spectroscopy provides a powerful approach for the definitive structural elucidation of complex organic molecules.
| Computational Method | Type of Insight Provided | Application to this compound |
|---|---|---|
| Energy Minimization (e.g., DFT) | Determination of the most stable 3D structure (conformation). | Predicts the lowest energy chair/boat conformation, accounting for steric hindrance from methyl groups. |
| Frequency Calculation | Prediction of vibrational modes and theoretical IR/Raman spectra. | Correlates calculated frequencies with experimental spectral bands for accurate assignment. nih.gov |
| NMR Chemical Shift Calculation | Prediction of ¹H and ¹³C NMR spectra. | Aids in the assignment of signals in experimental NMR spectra and confirms molecular symmetry. |
Reaction Mechanisms and Stereochemical Control in Highly Substituted Cyclohexane Systems
Stereoelectronic Requirements in Elimination Reactions (e.g., E2 Mechanisms)
Elimination reactions, particularly the bimolecular (E2) pathway, are highly sensitive to the spatial arrangement of the leaving group and the proton being abstracted.
The E2 mechanism requires a specific alignment of orbitals to facilitate the concerted removal of a proton and a leaving group, leading to the formation of a π-bond. libretexts.org The optimal arrangement is an anti-periplanar geometry , where the hydrogen atom and the leaving group are on opposite sides of the C-C bond and lie in the same plane, with a dihedral angle of 180°. khanacademy.orgchemistrysteps.com In cyclohexane (B81311) systems, this stereoelectronic requirement translates to a rigid conformational demand: both the leaving group and the β-hydrogen must occupy axial positions . chemistrysteps.commasterorganicchemistry.comchemistrysteps.com
An E2 reaction can only proceed from a chair conformation where the leaving group is axial. masterorganicchemistry.comlibretexts.org If the leaving group is in an equatorial position, the groups anti-periplanar to it are C-C bonds of the ring, not a hydrogen atom, making the E2 elimination impossible from that conformation. masterorganicchemistry.com
In the case of a hypothetical derivative of 1,1,2,2,3,3-hexamethylcyclohexane (e.g., with a leaving group at C-4), the molecule's conformation would be severely constrained. The presence of multiple bulky methyl groups, particularly the gem-dimethyl groups, would create significant steric strain. The molecule would adopt a conformation that minimizes these interactions, which could potentially lock the ring and hinder the ring-flip necessary to place a leaving group in the required axial position. If a leaving group on a substituted hexamethylcyclohexane derivative is locked in an equatorial position, the rate of the E2 reaction would be dramatically reduced, or the reaction may not proceed at all. masterorganicchemistry.comlibretexts.org The rate of an E2 reaction is directly related to the concentration of the conformer that has the leaving group in an axial position. masterorganicchemistry.comchemistrysteps.com
Table 1: Conformational Requirements for E2 Elimination in Cyclohexanes
| Substituent Position | Required Geometry for E2 | Implication |
|---|---|---|
| Leaving Group | Axial | Allows for anti-periplanar alignment with an axial β-hydrogen. chemistrysteps.comlibretexts.org |
| β-Hydrogen | Axial | Provides the necessary 180° dihedral angle with the axial leaving group. libretexts.orglibretexts.org |
| Equatorial Leaving Group | No E2 Possible | The anti-periplanar relationship is with a ring C-C bond, not a C-H bond. masterorganicchemistry.com |
The strict requirement for an anti-periplanar arrangement directly controls the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of E2 reactions in cyclohexane rings. chemistrysteps.com
Regioselectivity: According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and thus more stable) alkene. libretexts.org However, in conformationally rigid cyclohexanes, this rule is often violated. The reaction is dictated not by the stability of the resulting alkene, but by the availability of an axial β-hydrogen. If the only available axial β-hydrogen leads to the formation of the less substituted alkene (the Hofmann product), then that will be the major or even exclusive product. chemistrysteps.comlibretexts.org For instance, in trans-2-methyl-1-chlorocyclohexane, the elimination product is the non-Zaitsev 3-methylcyclohexene (B1581247) because the only hydrogen that can assume an anti-periplanar (diaxial) relationship with the chlorine leads to this product. libretexts.orglibretexts.orglibretexts.org
In a system as sterically encumbered as a substituted this compound, the regiochemical outcome would be exclusively determined by which, if any, β-hydrogens can achieve an axial position opposite the leaving group. The extreme steric hindrance from the six methyl groups would likely favor elimination toward the least hindered available proton, provided the stereoelectronic demands are met.
Stereoselectivity: When there is only one β-hydrogen on a given carbon, the E2 reaction can be stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com If there are two β-hydrogens, the reaction is stereoselective, typically favoring the more stable trans (E) alkene, because the transition state leading to it is lower in energy. chemistrysteps.com This preference also stems from the anti-periplanar transition state.
Table 2: Factors Influencing Regioselectivity in E2 Reactions of Cyclohexanes
| Factor | Favored Product | Governing Principle |
|---|---|---|
| Thermodynamic Control | Zaitsev (more substituted) | Formation of the most stable alkene. libretexts.org |
| Stereoelectronic Control | Product from axial β-H | Requirement for anti-periplanar (diaxial) geometry. libretexts.orglibretexts.org |
| Sterically Hindered Base | Hofmann (less substituted) | The base attacks the more sterically accessible proton. chemistrysteps.com |
Cycloaddition Reactions Involving Hexamethylated Ring Systems
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The steric profile of the reactants plays a critical role in the feasibility and outcome of these reactions.
A [3+2] cycloaddition is a pericyclic reaction that forms a five-membered ring from a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). uchicago.edu Common 1,3-dipoles include species like azomethine ylides, nitrones, and nitrile oxides. uchicago.edunih.gov These reactions can be powerful tools for synthesizing heterocyclic compounds. rsc.org
For a [3+2] cycloaddition to occur involving a derivative of this compound, an unsaturated bond (a double bond) would need to be present on the ring to act as the dipolarophile. The mechanism would likely proceed through a concerted transition state, although stepwise, Lewis acid-catalyzed pathways are also known, for instance, in the reaction between epoxides and alkenes. mdpi.comrsc.org
However, the immense steric bulk of the six methyl groups would present a formidable obstacle to the approach of the 1,3-dipole. The facial selectivity of the cycloaddition would be completely controlled by steric hindrance, with the dipole forced to approach from the face of the double bond opposite the bulky methyl groups. The activation energy for such a reaction would be expected to be very high.
Steric hindrance has a profound impact on the kinetics and selectivity of all pericyclic reactions, including cycloadditions. The rate of reaction is highly dependent on the ability of the reacting components to achieve the necessary geometry of the transition state.
Reaction Kinetics: In a hexamethylated cyclohexane system, the steric bulk would dramatically slow down the rate of any potential cycloaddition. The numerous methyl groups would sterically clash with the incoming reactant, raising the energy of the transition state and thus increasing the activation energy of the reaction. chemistrysteps.com This steric repulsion would make it difficult for the reactants to come within the required bonding distance.
Selectivity: If a cycloaddition reaction were to proceed, it would be highly selective.
Regioselectivity: The orientation of the 1,3-dipole relative to the double bond would be dictated by minimizing steric interactions in the transition state.
Stereoselectivity: The approach of the reactant would occur exclusively from the less hindered face of the cyclohexane ring, leading to a single stereochemical outcome.
In essence, while the fundamental mechanistic pathways of cycloadditions are well-established, their application to a sterically saturated system like this compound is primarily a theoretical exercise. The practical execution of such a reaction would be exceptionally challenging due to the overwhelming influence of steric hindrance on both the reaction rate and the ability to achieve the required transition state geometry.
Perspectives and Future Directions in 1,1,2,2,3,3 Hexamethylcyclohexane Research
Development of Novel Synthetic Routes to Access Complex Isomers with Defined Stereochemistry
The synthesis of 1,1,2,2,3,3-hexamethylcyclohexane and its stereoisomers is a formidable task due to the severe steric hindrance imposed by the six methyl groups. Traditional methods of cyclohexane (B81311) synthesis often falter when applied to such a densely substituted target. Future research in this area will likely focus on the development of novel and highly efficient synthetic strategies that can overcome these steric challenges and provide precise control over the stereochemistry of the final product.
Recent advancements in catalysis and synthetic methodology offer promising avenues. For instance, pyridine-boryl radical-catalyzed intermolecular formal [4 + 2] cycloadditions between cyclobutanes and alkynes have emerged as a powerful tool for constructing polysubstituted cyclohexene (B86901) derivatives. nih.gov The adaptation of such radical-based methods could provide a viable route to the hexamethylated cyclohexane core, potentially bypassing the steric limitations of traditional ionic or pericyclic reactions.
Furthermore, the development of stereoselective synthesis of polysubstituted bicyclo[1.1.0]butanes, which can serve as precursors to complex cyclobutanes, highlights the ongoing innovation in constructing strained ring systems. algoreducation.com These methodologies could be extended to create highly substituted cyclobutane (B1203170) precursors that, through subsequent ring-expansion strategies, could yield the desired hexamethylcyclohexane framework with defined stereocenters.
A key challenge will be the control of the relative and absolute stereochemistry of the six methyl groups. Future synthetic efforts will likely employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled approaches to achieve the desired stereoisomers. The development of synthetic routes that can selectively produce different diastereomers of this compound would be a significant achievement, enabling a deeper understanding of how stereochemistry influences the molecule's physical and chemical properties.
Advanced Computational Methodologies for Predicting Dynamic Behavior and Reactivity
The conformational landscape of this compound is expected to be complex and highly constrained. The multiple methyl-methyl and methyl-ring interactions will lead to significant steric strain, influencing the molecule's preferred conformations and the barriers to ring inversion. Advanced computational methodologies are indispensable tools for elucidating this intricate dynamic behavior.
Conformational Analysis: The conformational analysis of substituted cyclohexanes is a well-established field, with the chair conformation being the most stable for most derivatives. algoreducation.comwikipedia.org However, the extreme steric crowding in this compound may lead to significant distortions from the ideal chair geometry or even favor alternative conformations like the twist-boat. Computational techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate the relative energies of different conformers and the transition states connecting them. nih.gov These calculations can provide a detailed picture of the conformational energy landscape.
Dynamic Behavior: The rapid interconversion between conformational isomers is a hallmark of flexible molecules like cyclohexane. xmu.edu.cn For this compound, the energy barriers for ring flipping are expected to be significantly higher than for unsubstituted cyclohexane due to the severe steric clashes that must be overcome in the transition states. Molecular dynamics (MD) simulations, coupled with enhanced sampling techniques, can be used to model the dynamic behavior of this molecule over time, providing insights into the rates of conformational changes and the populations of different conformational states at various temperatures. nih.gov
Reactivity Prediction: The steric shielding provided by the six methyl groups will profoundly impact the reactivity of the cyclohexane ring. Computational methods can be used to predict the reactivity of this compound towards various reagents, such as electrophiles and radicals. uci.edumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com DFT calculations can be used to determine the electron density distribution and identify potential sites for electrophilic attack. nih.govnih.gov Furthermore, the calculation of reaction pathways and activation energies can provide quantitative predictions of reaction rates and selectivities.
| Computational Method | Application in this compound Research | Anticipated Insights |
| Density Functional Theory (DFT) | Geometry optimization, relative energy calculations of conformers, prediction of spectroscopic properties (NMR, IR), reaction mechanism studies. | Most stable conformer(s), energy barriers for conformational changes, prediction of reactivity hotspots. |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations for benchmarking DFT results. | Refined energetic ordering of conformers and transition states. |
| Molecular Dynamics (MD) | Simulation of the time-evolution of the molecular system. | Understanding the dynamics of conformational changes, accessibility of different conformers over time. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Quantification of steric strain and intramolecular interactions. |
Exploration of Supramolecular Chemistry and Host-Guest Interactions with Sterically Encumbered Rings
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.orgsupramolecularevans.com The unique shape and steric bulk of this compound make it a compelling candidate for exploration in the realm of host-guest chemistry and the formation of novel supramolecular assemblies.
Host-Guest Chemistry: The concept of a "host" molecule encapsulating a "guest" is central to molecular recognition. wikipedia.org While this compound itself is unlikely to act as a host due to its lack of a pre-organized cavity, it could serve as a sterically demanding guest molecule. Its bulky, non-polar nature could lead to selective binding within the hydrophobic cavities of large macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. acs.orgnih.govrsc.orgnih.govslideshare.net The study of such host-guest complexes could provide fundamental insights into the role of steric hindrance and van der Waals forces in molecular recognition processes. The formation of such complexes can be studied using techniques like NMR spectroscopy and X-ray crystallography.
| Supramolecular Concept | Potential Role of this compound | Experimental Techniques for Investigation |
| Host-Guest Chemistry | As a sterically demanding guest for macrocyclic hosts. | NMR Titration, Isothermal Titration Calorimetry (ITC), X-ray Crystallography. |
| Self-Assembly | As a building block to create sterically controlled supramolecular architectures. | X-ray Diffraction, Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM). |
| Molecular Recognition | To study the influence of steric bulk on the selectivity of non-covalent interactions. | Competitive Binding Assays, Spectroscopic Methods (UV-Vis, Fluorescence). |
Design of Sterically Encumbered Molecular Architectures for Unique Applications in Materials Science
The unique structural features of this compound, particularly its significant steric bulk and rigid conformational preferences, suggest its potential as a building block for the design of novel materials with tailored properties.
Polymer Science: The incorporation of sterically encumbered units into polymer chains can have a profound impact on the material's properties. For example, introducing bulky side groups can increase the glass transition temperature (Tg) of a polymer, making it more rigid and heat-resistant. The this compound moiety, when incorporated into a polymer backbone or as a pendant group, could lead to polymers with high thermal stability and altered mechanical properties. nih.gov The synthesis of polymers containing this unit could be achieved through the polymerization of appropriately functionalized monomers. The living supramolecular polymerization of fluorinated cyclohexanes provides a precedent for the controlled assembly of cyclohexane-based monomers. nih.gov
Liquid Crystals and Organic Electronics: The rigid and well-defined shape of the this compound core could be advantageous in the design of liquid crystalline materials. By attaching appropriate mesogenic groups, it may be possible to create molecules that self-assemble into ordered liquid crystalline phases. Furthermore, the insulating properties of the saturated hydrocarbon core could be utilized in organic electronic materials, for example, as a component of a dielectric layer or to control the packing and electronic coupling between conductive organic molecules. The use of strained cyclic polysiloxanes in creating materials with unique topologies offers an analogous approach in inorganic systems. researchgate.net
| Material Application | Role of this compound | Potential Properties |
| High-Performance Polymers | As a bulky monomer or pendant group. | Increased thermal stability, altered mechanical strength and rigidity. |
| Molecular Switches | As a core scaffold with switchable conformations. | Bistable systems responsive to external stimuli. |
| Liquid Crystals | As a rigid core for mesogenic molecules. | Formation of ordered liquid crystalline phases. |
Q & A
Basic: What are the common synthetic routes for 1,1,2,2,3,3-hexamethylcyclohexane, and how do steric effects influence reaction pathways?
Methodological Answer:
The synthesis of highly substituted cyclohexanes typically involves alkylation or radical-mediated methylation of cyclohexane precursors. For example, analogous fluorinated cyclohexanes (e.g., η-1,2,3,4,5,6-hexafluorocyclohexane) are synthesized via stepwise fluorination of benzene derivatives using silver(II) fluoride under controlled conditions . For hexamethylcyclohexane, a plausible route is the radical-initiated methylation of cyclohexene or Diels-Alder reactions with methyl-substituted dienophiles. Steric hindrance from multiple methyl groups necessitates low-temperature conditions (< 0°C) and bulky catalysts (e.g., AlCl₃ in non-polar solvents) to direct regioselectivity. Key challenges include avoiding unwanted ring-opening or isomerization due to steric strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
